![molecular formula C14H13N3O3S2 B12163443 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12163443.png)

3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

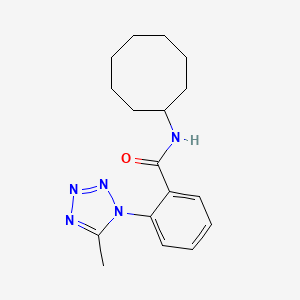

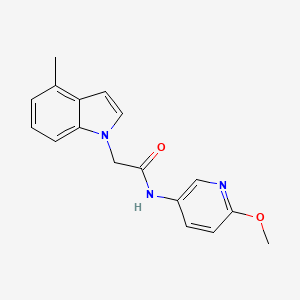

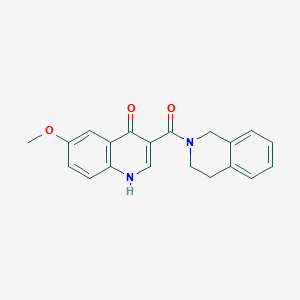

3-(3-Methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamid ist eine komplexe organische Verbindung, die mehrere heterocyclische Ringe aufweist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(3-Methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz beginnt mit der getrennten Bildung des Oxazol- und Thiazolrings, gefolgt von deren Kupplung über einen Propanamid-Linker.

Oxazolringbildung: Der Oxazolring kann durch Cyclisierung eines geeigneten α-Hydroxyketons mit einem Amid synthetisiert werden.

Thiazolringbildung: Der Thiazolring wird häufig durch die Hantzsch-Thiazol-Synthese hergestellt, die die Kondensation von α-Halogenketonen mit Thioharnstoff umfasst.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung des Oxazol- und Thiazolrings über einen Propanamid-Linker, typischerweise unter Verwendung eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) unter milden Bedingungen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Skalierung der Synthese mithilfe von automatisierten Systemen umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methoxygruppe am Oxazolring.

Reduktion: Reduktionsreaktionen können die Amidgruppe angreifen und diese in ein Amin umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an den heterocyclischen Ringen auftreten, was eine weitere Funktionalisierung ermöglicht.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nucleophile (NH₃, RNH₂) werden unter verschiedenen Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation der Methoxygruppe eine Hydroxylgruppe ergeben, während die Reduktion des Amids ein Amin erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege.

Biologie

In der biologischen Forschung kann diese Verbindung aufgrund ihrer zahlreichen funktionellen Gruppen zur Untersuchung von Enzymwechselwirkungen und Proteinbindungen eingesetzt werden.

Medizin

Medizinisch gesehen zeigt diese Verbindung Potenzial als Pharmakophor im Wirkstoffdesign, insbesondere zur gezielten Ansteuerung spezifischer Enzyme oder Rezeptoren, die an Krankheitspfaden beteiligt sind.

Industrie

In der Industrie kann diese Verbindung aufgrund ihrer heterocyclischen Struktur bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von 3-(3-Methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die heterocyclischen Ringe der Verbindung können natürliche Substrate nachahmen, wodurch sie an aktiven Zentren binden und die biologische Aktivität modulieren können. Dies kann je nach Ziel zu einer Hemmung oder Aktivierung spezifischer Pfade führen.

Wirkmechanismus

The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings can mimic natural substrates, allowing it to bind to active sites and modulate biological activity. This can lead to inhibition or activation of specific pathways, depending on the target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-(3-Methoxy-1,2-oxazol-5-yl)propanamid: Fehlt der Thiazolring, was ihn in Bezug auf die chemische Reaktivität weniger vielseitig macht.

N-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]propanamid: Fehlt der Oxazolring, was sein Potenzial für bestimmte Arten von Wechselwirkungen reduziert.

Einzigartigkeit

Das Vorhandensein sowohl des Oxazol- als auch des Thiazolrings in 3-(3-Methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamid macht diese Verbindung einzigartig. Diese duale Funktionalität ermöglicht eine größere Bandbreite chemischer Reaktionen und biologischer Wechselwirkungen und erweitert so ihren Nutzen in verschiedenen Bereichen der Forschung und Industrie.

Eigenschaften

Molekularformel |

C14H13N3O3S2 |

|---|---|

Molekulargewicht |

335.4 g/mol |

IUPAC-Name |

3-(3-methoxy-1,2-oxazol-5-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide |

InChI |

InChI=1S/C14H13N3O3S2/c1-19-13-7-9(20-17-13)4-5-12(18)16-14-15-10(8-22-14)11-3-2-6-21-11/h2-3,6-8H,4-5H2,1H3,(H,15,16,18) |

InChI-Schlüssel |

JNBZHCMTMAEULE-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NOC(=C1)CCC(=O)NC2=NC(=CS2)C3=CC=CS3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B12163366.png)

![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12163373.png)

![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide](/img/structure/B12163380.png)

![ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12163384.png)

![ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12163390.png)

![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B12163401.png)

![Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B12163414.png)

![N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B12163431.png)

![3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12163435.png)

![1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B12163437.png)